N-cyclohexyl-4-(octanoylamino)benzamide
Description
N-Cyclohexyl-4-(octanoylamino)benzamide is a synthetic benzamide derivative characterized by a cyclohexyl group attached to the benzamide nitrogen and an octanoylamino substituent at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C21H32N2O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C21H32N2O2/c1-2-3-4-5-9-12-20(24)22-19-15-13-17(14-16-19)21(25)23-18-10-7-6-8-11-18/h13-16,18H,2-12H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
HKWQGALRNDJVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-4-(octanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(octanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-cyclohexyl-4-(octanoylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-cyclohexyl-4-(octanoylamino)benzamide and related compounds:
*Calculated based on structural inference.
Key Comparative Findings
(a) Role of Acyl Chain Length and Position
- Octanoylamino (C8) vs. Tetradecanoylamino (C14): Compound 17 (C14 acyl chain) demonstrated the highest PCAF HAT inhibition (79%) among analogs in , while the C8 analog (Compound 10) showed moderate activity (66%) . This suggests that longer acyl chains may enhance binding affinity, though the target compound’s 4-position substitution (vs. 2-position in Compound 10) could alter interactions.
(b) Cyclohexyl Group Impact
- The cyclohexyl moiety in AH-7921 and N-cyclohexyl-4-methyl-benzamide contributes to lipophilicity and receptor binding. AH-7921’s opioid activity highlights the importance of N-substitution patterns, whereas the target compound’s unmodified cyclohexyl group may favor different targets (e.g., HAT enzymes) .
(c) Functional Group Diversity
- Carboxy vs.
- Methyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
